4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride

CAS No.: 1187930-07-9

Cat. No.: VC3363591

Molecular Formula: C9H14Cl2N2O

Molecular Weight: 237.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187930-07-9 |

|---|---|

| Molecular Formula | C9H14Cl2N2O |

| Molecular Weight | 237.12 g/mol |

| IUPAC Name | 4-amino-1-pyridin-3-ylbutan-1-one;dihydrochloride |

| Standard InChI | InChI=1S/C9H12N2O.2ClH/c10-5-1-4-9(12)8-3-2-6-11-7-8;;/h2-3,6-7H,1,4-5,10H2;2*1H |

| Standard InChI Key | NIGIIOXUSYLDIQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)C(=O)CCCN.Cl.Cl |

| Canonical SMILES | C1=CC(=CN=C1)C(=O)CCCN.Cl.Cl |

Introduction

Chemical Identity and Properties

Molecular Structure and Identification

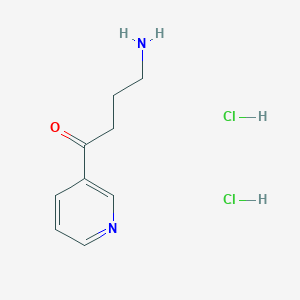

4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride is characterized by the molecular formula C9H14Cl2N2O with a molecular weight of 237.12 g/mol . The compound has been assigned the CAS number 1187930-07-9 and is also known by several synonyms including "4-Amino-1-(3-pyridinyl)-1-butanone Dihydrochloride" and "4-amino-1-pyridin-3-ylbutan-1-one;dihydrochloride" . The core structure consists of a pyridine ring connected to a four-carbon chain containing a ketone functional group, with a primary amino group at the terminal position, existing as a dihydrochloride salt.

The compound can be represented through several standardized chemical notations:

| Notation Type | Representation |

|---|---|

| SMILES | C1=CC(=CN=C1)C(=O)CCCN.Cl.Cl |

| InChI | InChI=1S/C9H12N2O.2ClH/c10-5-1-4-9(12)8-3-2-6-11-7-8;;/h2-3,6-7H,1,4-5,10H2;2*1H |

| InChIKey | NIGIIOXUSYLDIQ-UHFFFAOYSA-N |

The parent compound without the hydrochloride salt is identified as 4-Amino-1-(pyridin-3-yl)butan-1-one (PubChem CID 4287520) .

Physical and Chemical Properties

As a dihydrochloride salt, this compound likely exists as a crystalline solid at standard temperature and pressure. The addition of hydrochloride groups to the basic nitrogen atoms (the pyridine nitrogen and the primary amine) enhances its water solubility compared to the free base form, an important characteristic for laboratory applications and analytical purposes. The compound contains several key functional groups:

-

Pyridine ring: A six-membered aromatic heterocycle containing a nitrogen atom

-

Ketone group: A carbonyl (C=O) functionality connecting the pyridine ring to the aliphatic chain

-

Primary amine: A terminal -NH2 group

-

Dihydrochloride salt: Two HCl molecules forming ionic bonds with the basic nitrogen atoms

Structural Relationship to Nicotine Metabolites

Comparison with Related Compounds

4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride bears structural similarities to several important compounds in nicotine metabolism research. The table below compares it with related compounds mentioned in the search results:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride | C9H14Cl2N2O | 237.12 | Reference compound |

| 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride | C10H16Cl2N2O | 251.15 | Additional methyl group on the amino nitrogen |

| 4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone Dihydrochloride | C10H11D3Cl2N2O | 254.17 | Contains deuterated methyl group (CD3) on the amino nitrogen |

The primary structural distinction between these compounds is the substitution pattern on the amino nitrogen. While 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride contains a primary amino group (-NH2), the related compounds contain a secondary amino group with either a methyl (-NHCH3) or deuterated methyl (-NHCD3) substituent .

Significance in Nicotine Metabolism

The related compound 4-(Methyl-d3-amino)-1-(3-pyridyl)-1-butanone is described as "an amino ketone metabolite of nicotine, and precursor to NNK" . NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) is a tobacco-specific nitrosamine and known carcinogen. By structural analogy, 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride might also play a role in nicotine metabolism pathways, potentially as an intermediate or related compound.

The non-methylated amino compound may represent an alternative metabolic pathway or a precursor compound in the broader nicotine metabolism network. The absence of the methyl group on the amino nitrogen would likely result in different biochemical behavior, potentially affecting its metabolic fate and biological activity.

Synthesis and Preparation

Purification and Characterization

The purification of 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride would likely involve standard techniques employed for similar nitrogen-containing compounds:

-

Recrystallization from appropriate solvent systems

-

Column chromatography for isolation of the free base

-

Salt formation with controlled addition of hydrochloric acid

-

Analytical characterization using techniques such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

High-Performance Liquid Chromatography (HPLC)

-

Analytical Applications

Use as Reference Standard

Structure-Activity Relationships

Comparison with Methylated Analogs

The structural differences between 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride and its methylated counterparts have significant implications for their chemical and biological properties:

| Property | 4-Amino-1-pyridin-3-YL-butan-1-one | 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one |

|---|---|---|

| Basicity | Lower basicity of primary amine | Higher basicity of secondary amine |

| Hydrogen bonding | More hydrogen bond donors | Fewer hydrogen bond donors |

| Metabolic fate | Potential substrate for N-methylation | Potential substrate for N-demethylation |

| Receptor binding | Different binding profile | Different binding profile |

The absence of the N-methyl group results in a compound with different physicochemical properties, potentially affecting its solubility, membrane permeability, metabolic stability, and binding to biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume